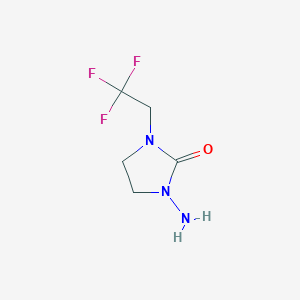

1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one

描述

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of imidazolidinone chemistry, which has experienced significant advancement over the past several decades. The MacMillan imidazolidinone catalysts, first introduced by Professor David MacMillan, revolutionized asymmetric organocatalysis and established imidazolidinones as crucial scaffolds in synthetic chemistry. These metal-free chiral catalysts demonstrated widespread utility in enantioselective organic transformations, prompting extensive research into modified imidazolidinone structures with enhanced properties.

The introduction of fluorinated substituents, particularly trifluoroethyl groups, into imidazolidinone frameworks represents a strategic approach to modifying the electronic and steric properties of these heterocycles. The compound was first catalogued in chemical databases in 2015, reflecting the growing interest in fluorinated organic molecules for pharmaceutical applications. The systematic exploration of trifluoroethyl-substituted imidazolidinones emerged from parallel developments in fluorine chemistry and the recognition that fluorinated analogs often exhibit superior biological properties compared to their non-fluorinated counterparts.

Research into imidazolidinone derivatives has been particularly influenced by their demonstrated utility in multicomponent reactions, specifically the Ugi reaction and related transformations. The post-Ugi cascade reactions have proven effective for constructing diverse imidazolidinone libraries, enabling systematic structure-activity relationship studies. The development of this compound reflects this synthetic methodology advancement, representing both a target molecule and a potential building block for more complex structures.

Relevance in Contemporary Chemical Research

Contemporary research has highlighted the significance of this compound across multiple domains of chemical science. The compound exhibits particular relevance in medicinal chemistry, where fluorinated imidazolidinones have demonstrated potential as anticancer agents through novel mechanisms of action. Recent studies have shown that imidazolidin-4-one derivatives, structurally related to the target compound, exhibit modest anticancer cytotoxicity against various cancer cell lines, with specific compounds triggering reactive oxygen species-dependent apoptosis in colorectal cancer cells.

The compound's utility extends to organocatalysis, where imidazolidinone structures continue to serve as privileged scaffolds for asymmetric transformations. Research has demonstrated that electron-withdrawing groups, such as the trifluoroethyl substituent present in this compound, can significantly enhance catalytic performance in benchmark reactions. The trifluoroethyl group introduces substantial electronegativity and lipophilicity, potentially improving metabolic stability and influencing molecular interactions in biological systems.

The synthetic accessibility of this compound has been enhanced through advances in fluorinated building block chemistry. Modern synthetic approaches typically involve the reaction of 2,2,2-trifluoroethylamine with appropriate imidazolidinone precursors under controlled conditions, enabling efficient access to this fluorinated heterocycle. The compound's chemical reactivity profile includes susceptibility to oxidation, reduction, and nucleophilic substitution reactions, making it a versatile intermediate for further synthetic elaboration.

Overview of Imidazolidinone Derivatives in Science

Imidazolidinone derivatives have established themselves as fundamental structures in contemporary chemical research, with applications spanning from asymmetric catalysis to pharmaceutical development. The five-membered ring system containing two nitrogen atoms provides a robust scaffold that can accommodate diverse substitution patterns while maintaining structural integrity. The systematic exploration of imidazolidinone chemistry has revealed structure-activity relationships that guide the design of new derivatives with enhanced properties.

The development of imidazolidinone organocatalysts has been particularly transformative in asymmetric synthesis. These catalysts promote new reaction modes in organocatalysis, including Single Occupied Molecular Orbital activation and enantioselective photocatalytic reactions. The robustness of imidazolidinone catalysts, combined with their ease of preparation from amino acids, has made them among the most powerful catalysts for general enantioselective transformations. Research has demonstrated that modifications to the imidazolidinone scaffold, such as the introduction of electron-withdrawing groups, can significantly impact catalytic performance.

Recent patent literature has documented increasing interest in imidazolidinone derivatives for treating neurodegenerative diseases and cancer. This shift from earlier applications focused primarily on cardiovascular disease reflects advancing understanding of molecular mechanisms underlying these conditions. The structural diversity achievable within the imidazolidinone framework has enabled the development of compounds targeting specific biological pathways and receptors.

The synthesis of imidazolidin-2-ones through intramolecular cyclization and electrophilic substitution of urea derivatives has been refined to achieve high regioselectivity. These methodological advances have facilitated access to diverse imidazolidinone libraries, enabling comprehensive evaluation of structure-activity relationships. The reaction conditions typically employ trifluoroacetic acid as a catalyst in refluxing toluene, with careful optimization of catalyst loading to achieve both high yield and regioselectivity.

Contemporary research has also explored the potential of imidazolidinone derivatives as protein arginine methyltransferase 5 modulators, representing a novel therapeutic target. These investigations have led to the development of patent-protected compounds with specific substitution patterns designed to optimize binding affinity and selectivity. The continuing evolution of imidazolidinone chemistry reflects both the versatility of this heterocyclic scaffold and the ongoing need for innovative approaches to address contemporary challenges in chemistry and medicine.

The integration of fluorinated substituents, exemplified by this compound, represents a strategic approach to enhancing the properties of imidazolidinone derivatives. The unique electronic characteristics imparted by the trifluoroethyl group, combined with the inherent reactivity of the imidazolidinone core, position this compound as a valuable building block for future synthetic and medicinal chemistry investigations.

属性

IUPAC Name |

1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAMDCYSPPCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715035-12-3 | |

| Record name | 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Table 1: Typical Reaction Parameters in the Synthesis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | 1,3-Dimethyl-2-imidazolidinone, DMF | Polar aprotic solvents preferred |

| Catalyst/Base | N,N-Dimethyl-4-aminopyridine (DMAP), triethylamine | Catalyzes nucleophilic substitution |

| Temperature | 20–60 °C | Room temperature to mild heating |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography | Ensures >95% purity |

| Yield | Up to 97% | Optimized via solvent and catalyst choice |

Detailed Preparation Methodologies

Direct Amination and Cyclization

A common approach involves the reaction of 2,2,2-trifluoroethylamine with an imidazolidinone precursor bearing a leaving group (e.g., halide or activated ester) at the 3-position. Under mild basic conditions and in polar aprotic solvents, nucleophilic attack by the amine on the electrophilic center leads to ring formation or substitution, yielding the target compound.

- Mechanism: Nucleophilic substitution followed by intramolecular cyclization.

- Optimization: Use of DMAP enhances nucleophilicity and reaction rate.

- Outcome: High yields (up to 97%) with minimal by-products.

One-Pot Multistep Synthesis

Advanced synthetic protocols employ one-pot strategies combining C–C and C–N bond formation steps, enabling rapid assembly of the imidazolidinone ring with trifluoroethyl substitution. These methods often use mild conditions and avoid isolation of intermediates, improving efficiency.

- Example: Reaction of 2,2,2-trifluoroethylamine with activated ketoesters or imines in DMF or similar solvents at room temperature.

- Advantages: Short reaction times (10–20 minutes), high purity products after simple workup.

- Research Evidence: Analogous syntheses of trifluoroethyl-substituted imidazolidinones have demonstrated yields exceeding 90% with this approach.

Research Findings and Optimization Insights

- Solvent Effects: Polar aprotic solvents stabilize charged intermediates, enhancing reaction rates and yields.

- Catalyst Selection: DMAP and triethylamine are effective bases and nucleophilic catalysts, improving selectivity.

- Temperature Control: Mild temperatures prevent decomposition and side reactions.

- Reaction Monitoring: TLC and HPLC are critical for reaction progress and purity assessment.

Computational and Analytical Support

- DFT Calculations: Used to predict electronic effects of trifluoroethyl substitution on reactivity and stability.

- Spectroscopic Characterization: NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography confirm structure and purity.

- Stability Studies: The trifluoroethyl group enhances hydrolytic stability, confirmed by accelerated degradation tests.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Amination/Cyclization | 2,2,2-trifluoroethylamine + imidazolidinone precursor | 1,3-Dimethyl-2-imidazolidinone, DMF | DMAP, triethylamine | 20–40 | 1–4 | 90–97 | High yield, mild conditions |

| One-Pot Multistep Synthesis | 2,2,2-trifluoroethylamine + ketoesters/imines | DMF | None or catalytic base | RT | 0.3–1 | >90 | Rapid, efficient, minimal purification |

化学反应分析

1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinone products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Structural Features

Table 1: Structural Comparison of Imidazolidin-2-one Derivatives

Key Observations :

- Substitutions on aromatic rings (e.g., 1-(2-(trifluoromethyl)phenyl) derivatives) introduce steric and electronic effects distinct from aliphatic fluorinated chains .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

生物活性

1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antiviral, and immunosuppressive properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazolidinone ring with a trifluoroethyl substituent that enhances its lipophilicity, facilitating interactions with biological membranes and proteins. This structural characteristic is crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological macromolecules, influencing their structure and function.

- Lipid Interaction: The trifluoroethyl group increases the compound's affinity for lipid membranes, enhancing its ability to penetrate cellular barriers and interact with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown:

- In vitro Studies: The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Mechanism: It disrupts bacterial cell wall synthesis and alters membrane permeability.

Antiviral Properties

The compound has also been investigated for its antiviral potential:

- Activity Against Viruses: Preliminary studies suggest efficacy against certain viruses by inhibiting viral replication.

- Potential Applications: It may serve as a lead compound for developing antiviral therapies targeting specific viral pathways.

Immunosuppressive Effects

This compound has shown promising immunosuppressive properties:

- In vitro Assays: Research indicates that it can modulate T-cell activation and cytokine production. For example, it was observed to reduce the proliferation of activated T-cells in the presence of interferon-gamma (IFN-γ) .

- Clinical Relevance: These properties suggest potential applications in treating autoimmune diseases or in transplant medicine to prevent organ rejection .

Case Studies

Several case studies highlight the compound's biological activity:

-

Antimicrobial Efficacy Study

- Objective: To assess the antibacterial properties against Staphylococcus aureus.

- Methodology: Various concentrations were tested in vitro.

- Results: Significant inhibition of bacterial growth was noted at concentrations above 50 µg/mL.

-

Immunosuppressive Activity Assessment

- Objective: To evaluate the effect on T-cell activation.

- Methodology: Mouse models were used to study the impact on CD4+ and CD8+ T-cell populations.

- Results: The compound significantly reduced T-cell activation markers compared to controls, indicating strong immunosuppressive effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-3-(2,2,2-trifluoromethyl)imidazolidin-2-one | Trifluoromethyl group | Moderate antibacterial activity |

| 1-Amino-3-(4-fluorobenzyl)imidazolidin-2-one | Aromatic substitution | Enhanced antiviral properties |

| 1-Amino-3-(cyclopropyl)imidazolidin-2-one | Cyclopropyl group | Increased immunosuppressive effects |

常见问题

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

Q. Table 2: Computational Tools for Reactivity Prediction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。